Cas no 211935-62-5 (Acetic acid, 2-chloro-, 5-[2-(triethoxysilyl)ethyl]bicyclo[2.2.1]hept-2-yl ester)

The product is a synthetic ester of acetic acid and 2-chloro-5-[2-(triethoxysilyl)ethyl]bicyclo[2.2.1]hept-2-yl. It offers enhanced solubility and compatibility in various organic solvents, making it suitable for chemical synthesis and materials science applications. Its unique structure confers improved stability and reactivity, which is advantageous in complex reactions.
Acetic acid, 2-chloro-, 5-[2-(triethoxysilyl)ethyl]bicyclo[2.2.1]hept-2-yl ester structure
211935-62-5 structure
商品名:Acetic acid, 2-chloro-, 5-[2-(triethoxysilyl)ethyl]bicyclo[2.2.1]hept-2-yl ester
CAS番号:211935-62-5
MF:C17H31ClO5Si
メガワット:378.963546037674
MDL:MFCD00271028
CID:5193796

Acetic acid, 2-chloro-, 5-[2-(triethoxysilyl)ethyl]bicyclo[2.2.1]hept-2-yl ester 化学的及び物理的性質

名前と識別子

    • Acetic acid, 2-chloro-, 5-[2-(triethoxysilyl)ethyl]bicyclo[2.2.1]hept-2-yl ester
    • MDL: MFCD00271028
    • インチ: 1S/C17H31ClO5Si/c1-4-20-24(21-5-2,22-6-3)8-7-13-9-15-10-14(13)11-16(15)23-17(19)12-18/h13-16H,4-12H2,1-3H3
    • InChIKey: YYULLGBWYNEVTK-UHFFFAOYSA-N
    • ほほえんだ: C(OC1CC2CC1CC2CC[Si](OCC)(OCC)OCC)(=O)CCl

Acetic acid, 2-chloro-, 5-[2-(triethoxysilyl)ethyl]bicyclo[2.2.1]hept-2-yl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB111454-10g
2-(Triethoxysilylethyl)-5-(chloroacetoxy)bicycloheptane, 95% contains 6-chloroacetoxy isomer; .
211935-62-5 95%
10g
€59.00 2025-02-16
abcr
AB111454-10 g
2-(Triethoxysilylethyl)-5-(chloroacetoxy)bicycloheptane, 95% contains 6-chloroacetoxy isomer; .
211935-62-5 95%
10g
€59.00 2023-03-11

Acetic acid, 2-chloro-, 5-[2-(triethoxysilyl)ethyl]bicyclo[2.2.1]hept-2-yl ester 関連文献

Acetic acid, 2-chloro-, 5-[2-(triethoxysilyl)ethyl]bicyclo[2.2.1]hept-2-yl esterに関する追加情報

Acetic acid, 2-chloro-, 5-[2-(triethoxysilyl)ethyl]bicyclo[2.2.1]hept-2-yl ester: A Comprehensive Overview

Acetic acid, 2-chloro-, 5-[2-(triethoxysilyl)ethyl]bicyclo[2.2.1]hept-2-yl ester, with the CAS number 211935-62-5, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to the class of esters and incorporates a bicyclo[2.2.1]heptane backbone, which is a common structural motif in biologically active molecules. The presence of both a chloro group and a triethoxysilyl ethyl moiety makes this compound a versatile intermediate for further chemical modifications and applications.

The structure of Acetic acid, 2-chloro-, 5-[2-(triethoxysilyl)ethyl]bicyclo[2.2.1]hept-2-yl ester is characterized by its unique bicyclic framework, which contributes to its distinct physical and chemical properties. The chloro group at the 2-position enhances its reactivity, making it a valuable precursor for nucleophilic substitution reactions. On the other hand, the triethoxysilyl ethyl group provides a handle for further functionalization via silylation reactions, which are widely used in organic synthesis to protect functional groups or to introduce new functionalities.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential applications in pharmaceuticals and agrochemicals. The bicyclo[2.2.1]heptane scaffold is particularly interesting due to its presence in several natural products and bioactive molecules. For instance, compounds derived from this scaffold have shown promise in the development of drugs targeting various diseases, including neurological disorders and cancer.

The synthesis of Acetic acid, 2-chloro-, 5-[2-(triethoxysilyl)ethyl]bicyclo[2.2.1]hept-2-yl ester involves a multi-step process that requires careful optimization to achieve high yields and purity. The synthesis typically begins with the preparation of the bicyclo[2.2.1]heptane core through cyclization reactions, followed by functionalization at the 5-position with the triethoxysilyl ethyl group. The introduction of the chloro group at the 2-position is typically achieved through halogenation reactions, which require precise control to avoid side reactions.

One of the key challenges in synthesizing this compound is maintaining regioselectivity during functionalization steps. The presence of multiple reactive sites on the bicyclic framework necessitates careful selection of reaction conditions to ensure that the desired substitution occurs at the correct position. Advances in computational chemistry have played a crucial role in predicting reaction outcomes and optimizing synthetic routes.

The reactivity of Acetic acid, 2-chloro-, 5-[2-(triethoxysilyl)ethyl]bicyclo[2.2.1]hept-2-yl ester has been explored in several recent studies, demonstrating its potential as a building block for more complex molecules. For example, researchers have utilized this compound to synthesize novel analogs of known bioactive agents by introducing various substituents at different positions on the bicyclic core. These studies highlight the importance of structural diversity in drug discovery and development.

In addition to its pharmaceutical applications, this compound has shown promise in materials science and nanotechnology. The unique structural features of Acetic acid, 2-chloro-, 5-[2-(triethoxysilyl)ethyl]bicyclo[2.2.1]hept-2-yl ester make it an attractive candidate for designing novel materials with tailored properties. For instance, its ability to undergo silylation reactions allows for the creation of hybrid materials that combine organic and inorganic functionalities.

The use of computational methods has been instrumental in understanding the reactivity and potential applications of this compound. Molecular modeling studies have provided insights into how different substituents affect its physical properties and biological activity. These insights have guided synthetic efforts and helped identify new opportunities for further development.

In conclusion, Acetic acid, 2-chloro-, 5-[2-(triethoxysilyl)ethyl]bicyclo[2.2.1]hept-2-yl ester is a versatile compound with significant potential in various fields, including medicinal chemistry, materials science, and nanotechnology. Its unique structure and reactivity make it a valuable intermediate for synthesizing more complex molecules with potential applications in drug discovery and material design.

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